molecular formula C15H19N B14394983 2,2,5,5-Tetramethyl-N-phenylcyclopent-3-en-1-imine CAS No. 89929-49-7

2,2,5,5-Tetramethyl-N-phenylcyclopent-3-en-1-imine

Cat. No.: B14394983
CAS No.: 89929-49-7
M. Wt: 213.32 g/mol
InChI Key: JWKXIIAQAUKLCG-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-N-phenylcyclopent-3-en-1-imine is an organic compound characterized by a cyclopentene ring substituted with four methyl groups and a phenyl group attached to an imine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-N-phenylcyclopent-3-en-1-imine typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of Methyl Groups: The four methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.

    Formation of the Imine: The imine group is formed by reacting the cyclopentene derivative with aniline (phenylamine) under dehydrating conditions, often using a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and easy separation of the product.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-N-phenylcyclopent-3-en-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the imine to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2,2,5,5-Tetramethyl-N-phenylcyclopent-3-en-1-imine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-N-phenylcyclopent-3-en-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenyl group may enhance the compound’s binding affinity to hydrophobic pockets within target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethylcyclopent-3-en-1-imine: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    N-Phenylcyclopent-3-en-1-imine: Lacks the four methyl groups, affecting its steric and electronic properties.

    2,2,5,5-Tetramethylcyclopent-3-en-1-one: Contains a carbonyl group instead of an imine, leading to different reactivity and applications.

Uniqueness

2,2,5,5-Tetramethyl-N-phenylcyclopent-3-en-1-imine is unique due to the combination of its cyclopentene ring, multiple methyl groups, and phenyl-substituted imine. This structure imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

89929-49-7

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

2,2,5,5-tetramethyl-N-phenylcyclopent-3-en-1-imine

InChI

InChI=1S/C15H19N/c1-14(2)10-11-15(3,4)13(14)16-12-8-6-5-7-9-12/h5-11H,1-4H3

InChI Key

JWKXIIAQAUKLCG-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(C1=NC2=CC=CC=C2)(C)C)C

Origin of Product

United States

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